molecular formula C8H12O6S B15096046 (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate

Cat. No.: B15096046
M. Wt: 236.24 g/mol
InChI Key: PSPSJBDHUMRVKH-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is a chemical compound characterized by its unique structure, which includes a tetrahydrothiene ring with two acetate groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate typically involves the reaction of a suitable thiophene derivative with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for mixing, heating, and cooling can help in maintaining the desired reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds .

Scientific Research Applications

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4S)-1,1-dioxidotetrahydrothiene-3,4-diyl diacetate is unique due to its specific stereochemistry and the presence of two acetate groups, which confer distinct chemical properties and reactivity compared to other thiophene derivatives. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H12O6S

Molecular Weight

236.24 g/mol

IUPAC Name

[(3S,4R)-4-acetyloxy-1,1-dioxothiolan-3-yl] acetate

InChI

InChI=1S/C8H12O6S/c1-5(9)13-7-3-15(11,12)4-8(7)14-6(2)10/h7-8H,3-4H2,1-2H3/t7-,8+

InChI Key

PSPSJBDHUMRVKH-OCAPTIKFSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CS(=O)(=O)C[C@@H]1OC(=O)C

Canonical SMILES

CC(=O)OC1CS(=O)(=O)CC1OC(=O)C

Origin of Product

United States

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